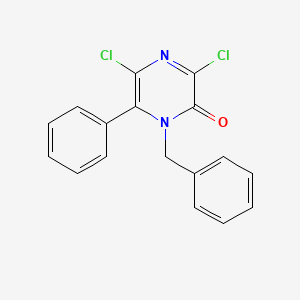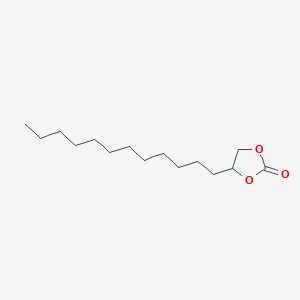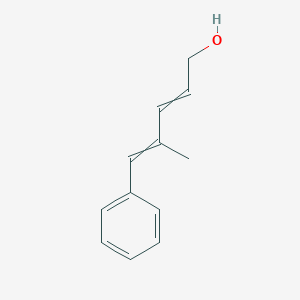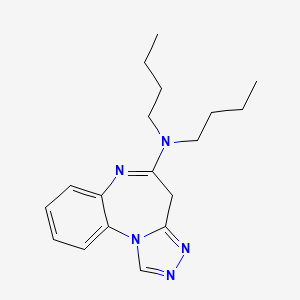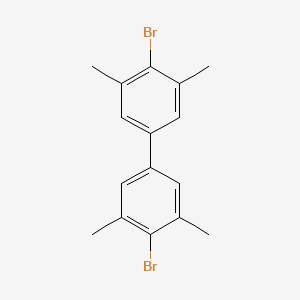
4,4'-Dibromo-3,3',5,5'-tetramethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dibromo-3,3’,5,5’-tetramethyl-1,1’-biphenyl is an organic compound with the molecular formula C16H16Br2 It is a derivative of biphenyl, where the biphenyl core is substituted with bromine atoms at the 4 and 4’ positions and methyl groups at the 3, 3’, 5, and 5’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-3,3’,5,5’-tetramethyl-1,1’-biphenyl typically involves the bromination of 3,3’,5,5’-tetramethyl-1,1’-biphenyl. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Dibromo-3,3’,5,5’-tetramethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Major Products:
Substitution: Products include various substituted biphenyl derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: The major product is the hydrogenated biphenyl derivative.
Aplicaciones Científicas De Investigación
4,4’-Dibromo-3,3’,5,5’-tetramethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Mecanismo De Acción
The mechanism of action of 4,4’-Dibromo-3,3’,5,5’-tetramethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atoms and methyl groups influence its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- 4,4’-Dichloro-3,3’,5,5’-tetramethyl-1,1’-biphenyl
- 4,4’-Dimethyl-3,3’,5,5’-tetramethyl-1,1’-biphenyl
- 4,4’-Dinitro-3,3’,5,5’-tetramethyl-1,1’-biphenyl
Comparison: 4,4’-Dibromo-3,3’,5,5’-tetramethyl-1,1’-biphenyl is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, methyl, and nitro analogs. The bromine atoms make it more reactive in substitution and reduction reactions, providing different pathways for chemical transformations .
Propiedades
Número CAS |
144653-01-0 |
|---|---|
Fórmula molecular |
C16H16Br2 |
Peso molecular |
368.11 g/mol |
Nombre IUPAC |
2-bromo-5-(4-bromo-3,5-dimethylphenyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C16H16Br2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8H,1-4H3 |
Clave InChI |
PDTMQXWKUBOMQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Br)C)C2=CC(=C(C(=C2)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



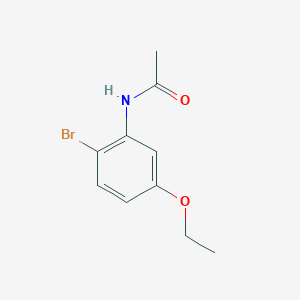
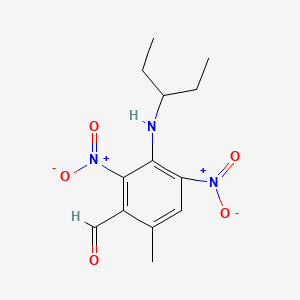
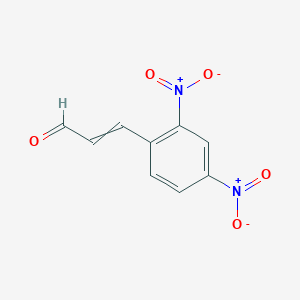
![2,2'-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14264853.png)
![3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14264858.png)
![Silane, (1,1-dimethylethyl)dimethyl[[4-(2-propenyloxy)phenyl]methoxy]-](/img/structure/B14264866.png)

